6-chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine
Description
6-Chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine is a benzoxazole derivative characterized by a chloro substituent at the 6-position and a cyclobutyl-methylamine group at the 2-position. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, offering a versatile scaffold for drug discovery due to their pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Properties
IUPAC Name |
6-chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-15(9-3-2-4-9)12-14-10-6-5-8(13)7-11(10)16-12/h5-7,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEWVWKUVTWIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C2=NC3=C(O2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones in the presence of catalysts. One common method is the reaction of 2-aminophenol with 6-chlorobenzaldehyde under acidic conditions to form the benzoxazole ring. The cyclobutyl and methyl groups are then introduced via alkylation reactions using cyclobutyl bromide and methyl iodide, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide can be employed to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
6-chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and proliferation, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in Benzoxazole Derivatives
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Chloro Position : The 6-chloro substitution in the target compound contrasts with 5-chloro in ’s P450 inhibitor, suggesting positional effects on enzyme binding .
- Heterocycle Modifications : Replacing benzoxazole with benzothiazole (e.g., BT16) introduces sulfur, reducing electronegativity and altering hydrogen-bonding capacity .
Antibacterial Activity
- The target compound’s cyclobutyl-methyl group may enhance membrane penetration compared to simpler analogues like N-[(2Z)-4-chloro-imidazolylidene]-benzoxazol-2-amine, which showed only moderate activity .
- Methyl-substituted benzoxazoles (e.g., N-methyl derivatives in ) exhibit higher Gram-positive inhibition, suggesting alkyl groups boost hydrophobic interactions .
Enzyme Inhibition
- 5-Chloro-1,3-benzoxazol-2-amine inhibits cytochrome P450-dependent retinoic acid metabolism (>50% at 100 μM), comparable to ketoconazole (87.5%) . The target compound’s bulkier N-substituents might reduce P450 affinity but improve selectivity for other targets.
Biological Activity
6-Chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine is a heterocyclic compound belonging to the benzoxazole family, known for its diverse biological activities. This article delves into its biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
The compound features a benzoxazole core with a chlorine substitution at the 6th position and a cyclobutyl group attached to the nitrogen atom at the 2nd position. Its structural uniqueness contributes to its distinct biological activities, making it a subject of interest in medicinal chemistry.
This compound interacts with various enzymes and proteins, significantly influencing their activity:
- Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory response by regulating prostaglandin production. This inhibition can lead to reduced inflammation and pain.
- Cell Signaling Modulation : The compound has been shown to inhibit nuclear factor kappa B (NF-κB), a transcription factor involved in immune responses and inflammation. This modulation suggests potential therapeutic roles in inflammatory diseases.
Cellular Effects
The compound's influence on cellular processes is profound:
- Gene Expression : It alters gene expression patterns related to inflammation and cell survival.
- Metabolic Pathways : By affecting metabolic pathways, it may enhance or inhibit various cellular functions, potentially leading to therapeutic benefits in conditions like cancer and chronic inflammation .
Anticancer Activity
Research indicates that compounds within the benzoxazole class exhibit significant anticancer properties:
- In Vitro Studies : A study demonstrated that derivatives of benzoxazole, including this compound, showed cytotoxic effects against various cancer cell lines such as breast (MCF-7), lung (A549), and prostate (PC3) cancers. The IC50 values for these compounds suggest potent activity against these malignancies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition : Preliminary studies indicate selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis while showing less efficacy against Gram-negative strains. The minimal inhibitory concentrations (MIC) were established for several derivatives .
Case Studies
- Analgesic and Anti-inflammatory Activity : A series of benzoxazole derivatives were tested for analgesic properties, revealing that modifications at specific positions enhanced their efficacy in inhibiting prostaglandin synthesis, thus providing pain relief without significant gastric toxicity .
- VEGFR-2 Inhibition : Another study identified a related benzoxazole derivative as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), demonstrating its potential in treating conditions associated with abnormal angiogenesis .
Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 6-chloro-N-(2-pyridinylmethyl)-1,3-benzoxazol-2-amine | Anticancer | Pyridine substitution enhances solubility |
| 6-chloro-1,3-benzothiazole-2-amine | Antimicrobial | Thiazole ring provides different reactivity |
| 6-chloro-N-methylbenzoxazol-2-amine | Anti-inflammatory | Lacks cyclobutyl group, altering sterics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
